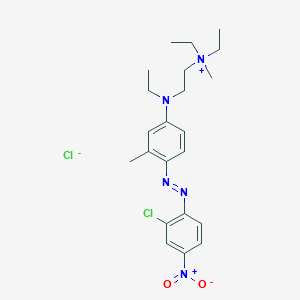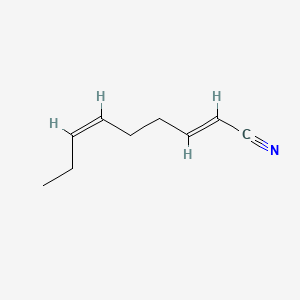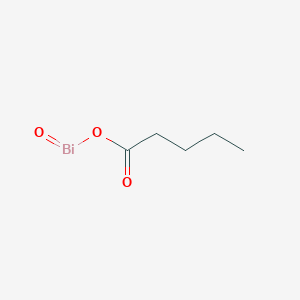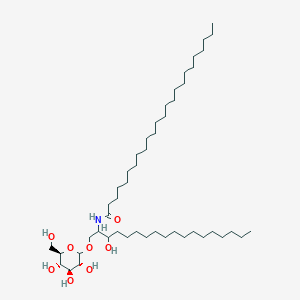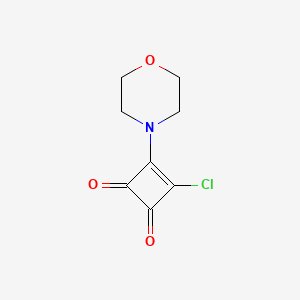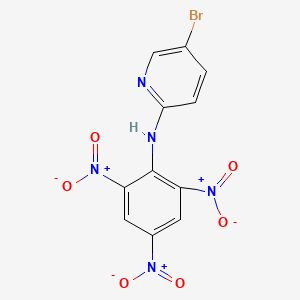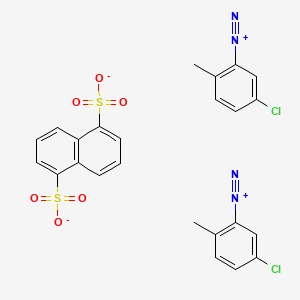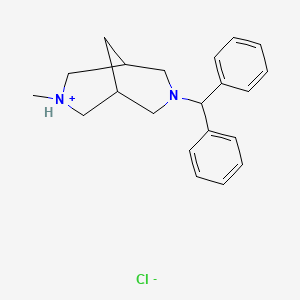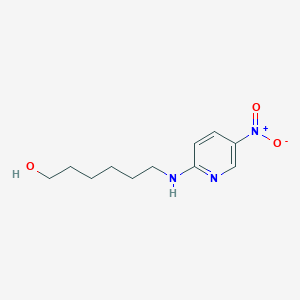
6-Amino-N-(5-nitropyridin-2-yl)hexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-N-(5-nitropyridin-2-yl)hexanol is a chemical compound with the molecular formula C11H17N3O3 and a molecular weight of 239.27 g/mol . It is characterized by the presence of an amino group, a nitro group, and a pyridine ring, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 6-Amino-N-(5-nitropyridin-2-yl)hexanol involves several steps. One common synthetic route includes the nucleophilic substitution reaction of 5-nitropyridine with 6-aminohexanol under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the substitution process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
6-Amino-N-(5-nitropyridin-2-yl)hexanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Amino-N-(5-nitropyridin-2-yl)hexanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-N-(5-nitropyridin-2-yl)hexanol involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and biological activity. For example, the compound may interact with enzymes or receptors in biological systems, leading to the modulation of specific biochemical pathways .
Comparación Con Compuestos Similares
6-Amino-N-(5-nitropyridin-2-yl)hexanol can be compared with other similar compounds, such as:
6-Amino-N-(5-nitropyridin-2-yl)hexanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
6-Amino-N-(5-nitropyridin-2-yl)hexanamide: Similar structure but with an amide group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H17N3O3 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
6-[(5-nitropyridin-2-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C11H17N3O3/c15-8-4-2-1-3-7-12-11-6-5-10(9-13-11)14(16)17/h5-6,9,15H,1-4,7-8H2,(H,12,13) |
Clave InChI |
UGGNVOVMNVELCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1[N+](=O)[O-])NCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


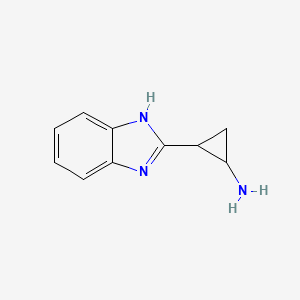
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)
